[amino-(4-methoxyphenyl)methylidene]azanium;chloride
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Overview
Description
[amino-(4-methoxyphenyl)methylidene]azanium;chloride is an organic compound that features a methoxyphenyl group bonded to an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino-(4-methoxyphenyl)methylidene]azanium;chloride typically involves the reaction of 4-methoxybenzaldehyde with ammonium chloride under acidic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently protonated to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures consistent reaction conditions and high yield. The process involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [amino-(4-methoxyphenyl)methylidene]azanium;chloride is used as a precursor for the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of [amino-(4-methoxyphenyl)methylidene]azanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [amino-(4-chlorophenyl)methylidene]azanium;chloride
- [amino-(4-methylphenyl)methylidene]azanium;chloride
- [amino-(4-nitrophenyl)methylidene]azanium;chloride
Uniqueness
Compared to similar compounds, [amino-(4-methoxyphenyl)methylidene]azanium;chloride is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and biological studies.
Properties
IUPAC Name |
[amino-(4-methoxyphenyl)methylidene]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOSDIDPIBJFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=[NH2+])N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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